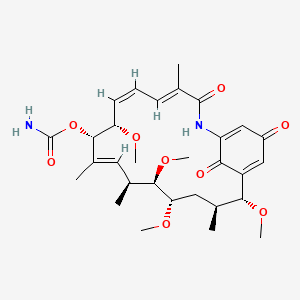EPO Receptor Signaling
CAS No.:1058156-90-3
Molecular Formula:C23H22FN3O3
Molecular Weight:407.4 g/mol
Availability:
In Stock
CAS No.:70563-58-5
Molecular Formula:C30H42N2O9
Molecular Weight:574.7 g/mol
Availability:
In Stock
CAS No.:790299-79-5
Molecular Formula:C28H30N6OS
Molecular Weight:498.6 g/mol
Availability:
In Stock
CAS No.:670220-88-9
Molecular Formula:C26H29N5O2
Molecular Weight:443.5 g/mol
Availability:
In Stock
CAS No.:379231-04-6
Molecular Formula:C27H32ClN5O5
Molecular Weight:542.0 g/mol
Availability:
In Stock
CAS No.:302962-49-8
Molecular Formula:C22H26ClN7O2S
Molecular Weight:488.0 g/mol
Availability:
In Stock





